
N-(tert-butyl)-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(terc-butil)-3,5-diclorobenzamida es un compuesto orgánico caracterizado por la presencia de un grupo terc-butilo unido a una estructura de benzamida con dos átomos de cloro en las posiciones 3 y 5 del anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(terc-butil)-3,5-diclorobenzamida típicamente implica la reacción de ácido 3,5-diclorobenzoico con terc-butilamina. El proceso se puede resumir de la siguiente manera:
Activación del ácido 3,5-diclorobenzoico: El grupo ácido carboxílico se activa utilizando un reactivo de acoplamiento como el cloruro de tionilo (SOCl₂) para formar el cloruro de ácido correspondiente.
Reacción de amidación: El cloruro de ácido luego se hace reaccionar con terc-butilamina en presencia de una base como la trietilamina para producir N-(terc-butil)-3,5-diclorobenzamida.
Métodos de producción industrial: En un entorno industrial, la producción de N-(terc-butil)-3,5-diclorobenzamida puede involucrar reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados garantiza un control preciso sobre las condiciones de reacción, como la temperatura y la presión, lo que lleva a un producto más consistente.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(terc-butil)-3,5-diclorobenzamida puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro en el anillo de benceno pueden ser sustituidos por nucleófilos en condiciones apropiadas.
Reacciones de reducción: El compuesto puede reducirse para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Reacciones de oxidación: La oxidación puede conducir a la formación de diferentes grupos funcionales en el anillo de benceno.
Reactivos y condiciones comunes:
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio pueden usarse para la sustitución nucleofílica.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varias benzamidas sustituidas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(terc-butil)-3,5-diclorobenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran inhibición enzimática e interacciones proteicas.
Medicina: La investigación sobre su potencial como agente farmacéutico para tratar diversas afecciones está en curso.
Industria: Sirve como precursor en la fabricación de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual N-(terc-butil)-3,5-diclorobenzamida ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo terc-butilo y la estructura de diclorobenzamida le permiten unirse a enzimas o receptores, inhibiendo potencialmente su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a los resultados terapéuticos o industriales deseados.
Compuestos similares:
- N-(terc-butil)-2,4-diclorobenzamida
- N-(terc-butil)-3,5-difluorobenzamida
- N-(terc-butil)-3,5-dibromobenzamida
Comparación: N-(terc-butil)-3,5-diclorobenzamida es única debido al posicionamiento específico de los átomos de cloro, lo que influye en su reactividad e interacción con otras moléculas. En comparación con sus análogos con diferentes sustituciones de halógeno, puede exhibir propiedades químicas y biológicas distintas, lo que lo hace adecuado para aplicaciones específicas.
Comparación Con Compuestos Similares
- N-(tert-butyl)-2,4-dichlorobenzamide
- N-(tert-butyl)-3,5-difluorobenzamide
- N-(tert-butyl)-3,5-dibromobenzamide
Comparison: N-(tert-butyl)-3,5-dichlorobenzamide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.
Propiedades
Número CAS |
33244-96-1 |
|---|---|
Fórmula molecular |
C11H13Cl2NO |
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
GIZJFYDJGULERU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
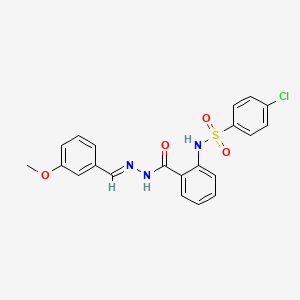
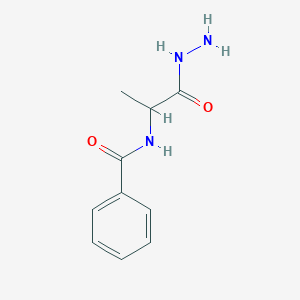
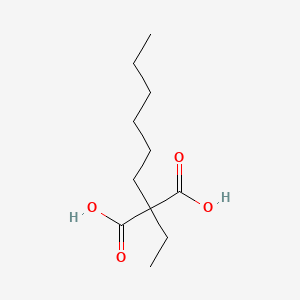
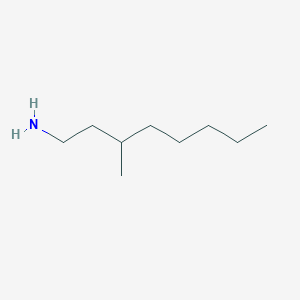
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)

![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

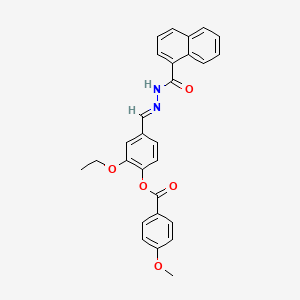
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
